![molecular formula C10H11NS B14373716 5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole CAS No. 89564-18-1](/img/structure/B14373716.png)
5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole is a tricyclic heterocyclic compound where a thiophene ring is fused to an indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole typically involves the condensation of (o-bromoindolyl)acrylonitrile with various aryl/heteroaryldithioesters . This reaction is carried out under base-induced conditions to yield the desired product in high yield. Another method involves the Gewald reaction, which synthesizes ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimization for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the human 5-HT5A receptor, which is involved in neurotransmission . Additionally, its antitumor activity may be attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]indole: Another thiophene-fused heterocyclic compound with similar biological activities.
Thiophene derivatives: Compounds like Tipepidine and Tioconazole, which also exhibit diverse therapeutic properties.
Uniqueness
5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole stands out due to its unique tricyclic structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules for organic electronic applications and as a versatile scaffold in medicinal chemistry .
Properties
CAS No. |
89564-18-1 |
|---|---|
Molecular Formula |
C10H11NS |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[2,3-b]indole |
InChI |
InChI=1S/C10H11NS/c1-2-4-9-7(3-1)8-5-6-12-10(8)11-9/h5-6,11H,1-4H2 |
InChI Key |
DOXGAAYKSYCNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Aminoethyl)amino]decan-2-OL](/img/structure/B14373633.png)
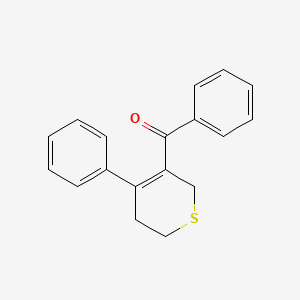


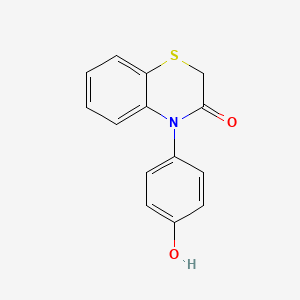
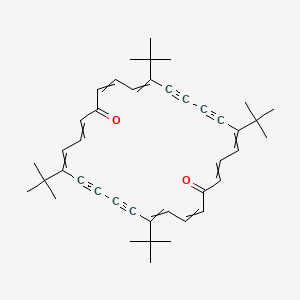

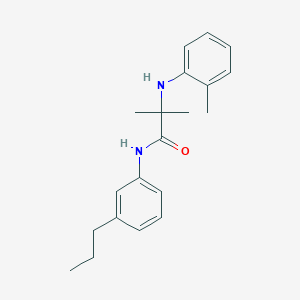
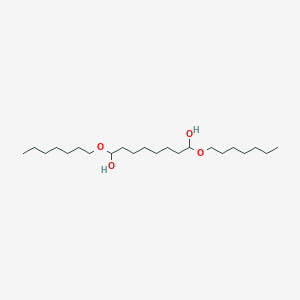
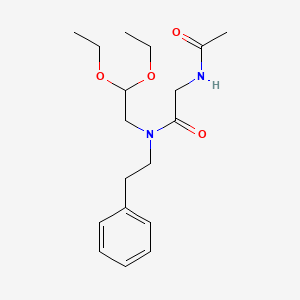



![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
